molecular formula C15H14O B010983 trans-4-Stilbenemethanol CAS No. 101093-37-2

trans-4-Stilbenemethanol

Cat. No. B010983
M. Wt: 210.27 g/mol
InChI Key: ARFYUEZWYRMBSO-VOTSOKGWSA-N
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Description

Synthesis Analysis

Trans-4-Stilbenemethanol and its derivatives are synthesized through several methods, including the hydrogenation of diphenylacetylene, which has been shown to produce trans-stilbene (Komatsu, Takagi, & Ozawa, 2011). The synthesis process often involves palladium-based catalysts to facilitate the hydrogenation and selective isomerization processes (Komatsu et al., 2011).

Molecular Structure Analysis

The molecular structure of Trans-4-Stilbenemethanol is characterized by the presence of a stilbene core with a methanol group at the 4-position. The structure influences its photophysical properties, where the introduction of N-phenyl substituents leads to a planar ground-state geometry, affecting the absorption and fluorescence spectra (Yang, Chiou, & Liau, 2002). This "amino conjugation effect" highlights the compound's structural responsiveness to modifications, impacting its photophysical behavior (Yang et al., 2002).

Chemical Reactions and Properties

Trans-4-Stilbenemethanol participates in various chemical reactions, including photoisomerization and interactions with tubulin, demonstrating its versatility. For instance, trans-stilbenes have been shown not to inhibit microtubule assembly, indicating specific biochemical interactions (Woods et al., 1995). Furthermore, its photoreactivity and ability to form aggregates under UV irradiation are notable, reflecting its chemical properties and potential for photophysical applications (Buruianǎ, Zamfir, & Buruiană, 2007).

Physical Properties Analysis

The physical properties of Trans-4-Stilbenemethanol, such as fluorescence and solvatochromism, are significantly influenced by its molecular structure. The compound's fluorescence quantum yields and lifetimes vary with the solvent polarity, indicative of its photophysical characteristics and potential for use in optical materials (Papper et al., 1997). These properties are critical for applications in fields requiring materials with specific light-emitting properties (Papper et al., 1997).

Chemical Properties Analysis

The chemical properties of Trans-4-Stilbenemethanol are characterized by its reactivity and interaction with various chemical agents. The electron transfer reactions and the formation of radical cations highlight its chemical behavior and the potential for generating novel compounds through photochemical reactions. The study of its oxidation and isomerization reactions further underscores the compound's versatility and the influence of its structure on its reactivity (Majima et al., 1996).

Scientific Research Applications

  • Nanostructure Composite Shell-Core Formation : Trans-4-methyl-4'-(S(CH2)nO)stilbenes, a related compound, are used to cap colloidal gold clusters, forming composite shell-core nanostructures (Zhang, Whitesell, & Fox, 2001).

  • Optical Fibers and Bragg Gratings : Trans-4-stilbenemethanol-doped PMMA optical fibers can quickly develop high-quality uniform Bragg gratings using 400-nm femtosecond pulsed lasers (Hu et al., 2017).

  • Fluorescent Probe for Lipid Bilayers : Trans-4-Dimethylamino-4′-(1-oxobutyl)stilbene serves as a fluorescent probe to measure the dielectric constant and micro-viscosity of lipid bilayer membranes (Safarzadeh-Amiri, Thompson, & Krull, 1989).

  • Photo-Induced Refractive Index Change : Trans-4-stilbenemethanol-doped PMMA and its copolymer can induce trans- to cis-isomerization, leading to a significant photo-induced refractive index change (Yu et al., 2006).

  • Spectroscopy and Photoisomerization : The methanol group in trans-4-(methanol)stilbene influences the excited state photoisomerization, affecting spectroscopy and photoisomerization rates (Wiemers & Kauffman, 2001).

  • Cancer Research : Resveratrol and 4-hydroxy-trans-stilbene have shown potential in inhibiting cell growth and upregulating cyclins expression in human SK-Mel-28 melanoma cells (Larrosa, Tomás-Barberán, & Espín, 2003).

  • Chemopreventive Activity : Trans-stilbene compounds with specific functionalities display higher chemopreventive activity than trans-resveratrol (Ovesná & Horváthová-Kozics, 2008).

  • Photochemical Behavior Studies : Trans-4-methoxystilbene's behavior under oxygen presence has been studied for insights into stilbene radical cations (Hara et al., 2005).

  • Interaction with Tubulin : Trans-4-Stilbenemethanol binds to tubulin but does not inhibit microtubule assembly (Woods et al., 1995).

  • Photoinduced Intramolecular Charge Transfer : Studies on trans-4-(N-arylamino)stilbene show that its photochemical behavior is influenced by the substituent in the N-aryl group (Yang et al., 2004).

properties

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11,16H,12H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYUEZWYRMBSO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Stilbenemethanol

CAS RN

101093-37-2
Record name trans-4-Stilbenemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
JM Yu, XM Tao, HY Tam - Optics letters, 2004 - opg.optica.org
… The refractive-index change of the trans-4-stilbenemethanol-doped film was examined by a … We examined the stability of the photoinduced isomerization of trans-4-stilbenemethanol in a …
Number of citations: 102 opg.optica.org
JM Yu, XM Tao, HY Tam, DX Yang, MS Demokan - Optics communications, 2006 - Elsevier
… Earlier on, we reported fabrication of trans-4-stilbenemethanol-doped PMMA based POFs … In this paper, the photosensitive behavior of the trans-4-stilbenemethanol–PMMA composite is …
Number of citations: 17 www.sciencedirect.com
Z Zhang - 2013 - theses.lib.polyu.edu.hk
… Therefore, this thesis is focused on a systematic study of the PFBG formation in PMMA based fibers doped with trans-4-stilbenemethanol (TS). Step-index single-mode polymer optical …
Number of citations: 2 theses.lib.polyu.edu.hk
ZF Zhang, F Ye, X Ma, W Zhao, H Wang - Optical Fiber Technology, 2020 - Elsevier
… The dopant used in the present study is trans-4-stilbenemethanol (TS), which has been used for fabrication of photosensitive POFs for fiber Bragg grating inscription based on its trans–…
Number of citations: 4 www.sciencedirect.com
KL Wiemers, JF Kauffman - The Journal of Physical Chemistry A, 2001 - ACS Publications
… Trans-4-stilbenemethanol (Aldrich as 98.7%) was used as obtained. Optima grade hexane, 100% ethanol, 1-propanol and 1-butanol were used as obtained. The higher alcohols, 1-…
Number of citations: 20 pubs.acs.org
JM Yu, XM Tao, HY Tam - Optical Materials, 2006 - Elsevier
… absorption spectrum and refractive index for trans-4-stilbenemethanol-doped core are detected and … In the fiber doped by trans-4-stilbenemethanol, the Bragg grating has been written. …
Number of citations: 27 www.sciencedirect.com
X Tao, J Yu, H Tam - … of the Institute of Measurement and …, 2007 - journals.sagepub.com
… )-doped, and trans-4-stilbenemethanol (a molecule which … and trans-4-stilbenemethanol-doped. The photo-induced change in refractive index was detected on trans-4-stilbenemethanol-…
Number of citations: 14 journals.sagepub.com
ZF Zhang, C Zhang, XM Tao, GF Wang… - IEEE photonics …, 2010 - ieeexplore.ieee.org
… Abstract—Fibre Bragg Grating (FBG) with 962 nm Bragg wavelength was fabricated in trans-4-stilbenemethanol doped poly(methyl methacrylate) (PMMA) polymer optical fibres (POF) …
Number of citations: 42 ieeexplore.ieee.org
ZF Zhang, XM Tao - IEEE Photonics Technology Letters, 2012 - ieeexplore.ieee.org
… polymethyl methacrylate-based optical fibers doped with trans4-stilbenemethanol is studied at 0% relative humidity (RH) from −20 C to 60 C. The Bragg wavelength is found to …
Number of citations: 24 ieeexplore.ieee.org
D Kowal, G Statkiewicz-Barabach, P Mergo… - Optics Letters, 2014 - opg.optica.org
… cladding doped with trans-4-stilbenemethanol. We demonstrate … in [17] that trans-4-stilbenemethanol shows an increased UV … As the photoisomerization of trans-4-stilbenemethanol is …
Number of citations: 24 opg.optica.org

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